

# 2-Bromo-1-ethyl-4-nitrobenzene synthesis from 1-ethyl-4-nitrobenzene

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## Compound of Interest

Compound Name: 2-Bromo-1-ethyl-4-nitrobenzene

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## Synthesis of 2-Bromo-1-ethyl-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **2-Bromo-1-ethyl-4-nitrobenzene** from 1-ethyl-4-nitrobenzene. The described methodology is an efficient electrophilic aromatic substitution reaction, yielding the desired product in high purity and quantity. This document outlines the reaction protocol, quantitative data, and a logical workflow for researchers in organic and medicinal chemistry.

### Reaction Overview

The synthesis involves the bromination of 1-ethyl-4-nitrobenzene. The ethyl group is an ortho-, para-directing activator, while the nitro group is a meta-directing deactivator. The directing effects of these two groups are opposed. However, the activating effect of the ethyl group, in conjunction with the specific reaction conditions, favors the substitution of bromine at the position ortho to the ethyl group.

### Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis.

Parameter	Value	Reference
Starting Material	1-ethyl-4-nitrobenzene	[1]
Product	2-Bromo-1-ethyl-4-nitrobenzene	[1][2][3]
Molecular Formula (Product)	C <sub>8</sub> H <sub>8</sub> BrNO <sub>2</sub>	[1][2]
Molecular Weight (Product)	230.06 g/mol	[1][2]
Yield	98%	[1]
CAS Number (Product)	52121-34-3	[1][3]

## Experimental Protocol

This section details the experimental procedure for the synthesis of **2-Bromo-1-ethyl-4-nitrobenzene**.

Materials:

- 1-ethyl-4-nitrobenzene
- Bromine
- Silver sulfate (Ag<sub>2</sub>SO<sub>4</sub>)
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Water (H<sub>2</sub>O)
- 10% Sodium hydrogen sulfite solution (NaHSO<sub>3</sub>)
- Ethyl acetate
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Equipment:

- Reaction flask
- Stirring apparatus
- Dropping funnel
- Separatory funnel
- Rotary evaporator

#### Procedure:

- To a mixture of 1-ethyl-4-nitrobenzene (4.0 g, 26.4 mmol), silver sulfate (8.18 g, 26.4 mmol), concentrated sulfuric acid (24 mL), and water (2.8 mL), add bromine (4.23 g, 26.4 mmol) dropwise at ambient temperature.[\[1\]](#)
- After the addition is complete, stir the mixture for 4 hours at ambient temperature.[\[1\]](#)
- Pour the reaction mixture into a 10% dilute sodium hydrogen sulfite solution (150 mL) to quench any unreacted bromine.[\[1\]](#)
- Extract the aqueous layer with ethyl acetate (3 x 300 mL).[\[1\]](#)
- Combine the organic extracts and dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).[\[1\]](#)
- Concentrate the solvent under vacuum to yield the final product, **2-Bromo-1-ethyl-4-nitrobenzene** (5.95 g, 98% yield).[\[1\]](#)

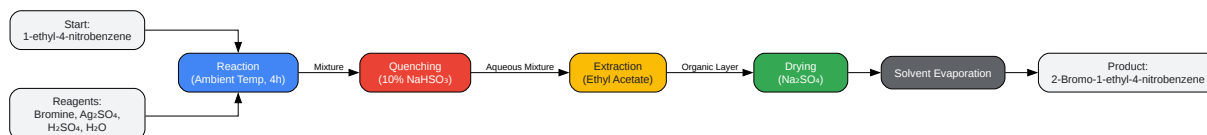
#### Product Characterization:

The identity and purity of the product can be confirmed by spectroscopic methods.

- $^1\text{H}$  NMR (300 MHz,  $\text{DMSO-d}_6$ ):  $\delta$  8.38 (d,  $J=2.4$  Hz, 1H), 8.19 (dd,  $J=2.4$ , 8.4 Hz, 1H), 7.65 (d,  $J=8.4$  Hz, 1H), 2.82 (q,  $J=7.5$  Hz, 2H), 1.20 (t,  $J=7.5$  Hz, 3H).[\[1\]](#)

## Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.



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